7-Oxooctanoyl chloride

描述

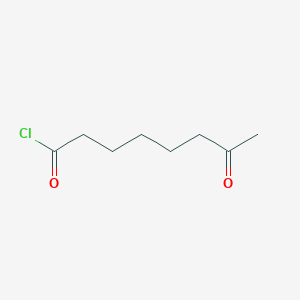

7-Oxooctanoyl chloride is an organic compound with the molecular formula C8H13ClO2. It is a derivative of octanoic acid, where the hydroxyl group is replaced by a chlorine atom, and an additional ketone group is present at the seventh carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions: 7-Oxooctanoyl chloride can be synthesized through several methods. One common approach involves the acylation of octanoic acid derivatives. For instance, the acylation of methyl 3,4-dimethoxyphenylacetate with octanoyl chloride using aluminum chloride or silver perchlorate as catalysts can yield the desired product . Another method involves the oxidation of 7-oxo-octanoic acid, followed by chlorination to replace the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 7-oxo-octanoic acid using thionyl chloride or phosphorus trichloride. These reagents facilitate the replacement of the hydroxyl group with a chlorine atom, resulting in the formation of the acyl chloride .

化学反应分析

Types of Reactions: 7-Oxooctanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 7-oxo-octanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are commonly used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Water or aqueous bases like sodium hydroxide.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution.

Alcohols: Formed through reduction.

Carboxylic Acids: Formed through hydrolysis.

科学研究应用

Synthesis of Bioactive Compounds

a. Peptide Synthesis

7-Oxooctanoyl chloride is employed in the synthesis of peptides through acylation reactions. The introduction of the 7-oxooctanoyl moiety can enhance the biological activity of peptides, making them suitable for pharmaceutical applications. For instance, its use in modifying peptide chains can improve solubility and stability, which are critical for drug formulation.

b. Drug Development

In drug development, this compound serves as an intermediate for synthesizing various bioactive molecules. Its ability to form stable linkages with amines and alcohols allows for the creation of complex structures that can exhibit desired pharmacological properties.

Applications in Materials Science

a. Polymer Chemistry

The compound is utilized in polymer chemistry to create functionalized polymers. By incorporating this compound into polymer backbones, researchers can tailor material properties such as hydrophobicity and thermal stability. This has implications for developing advanced materials used in coatings, adhesives, and biomedical devices.

b. Surface Modification

Surface modification techniques using this compound have been explored to enhance the properties of surfaces in various applications, including biomaterials and sensors. The introduction of hydrophobic or reactive groups can improve biocompatibility or facilitate further functionalization.

Case Study 1: Immunomodulatory Effects

A study investigated the immunomodulatory effects of compounds derived from this compound on immune cell function. The results indicated that derivatives could modulate cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases. This highlights the compound's relevance in developing therapeutic agents aimed at immune modulation .

Case Study 2: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. By modifying the acyl chain length and branching, researchers were able to enhance the antimicrobial efficacy of these compounds, paving the way for new antibiotic formulations .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Peptide Synthesis | Acylation reactions | Enhanced solubility and stability |

| Drug Development | Intermediate for bioactive molecules | Improved pharmacological properties |

| Polymer Chemistry | Functionalized polymers | Tailored hydrophobicity and thermal stability |

| Surface Modification | Biomaterials and sensors | Improved biocompatibility |

作用机制

The mechanism of action of 7-oxooctanoyl chloride involves its reactivity as an acylating agent. The compound readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. This reactivity is due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .

相似化合物的比较

Octanoyl Chloride: Similar in structure but lacks the ketone group at the seventh carbon.

Hexanoyl Chloride: A shorter-chain analog with similar reactivity but different physical properties.

Decanoyl Chloride: A longer-chain analog with similar reactivity but different physical properties.

Uniqueness: 7-Oxooctanoyl chloride is unique due to the presence of the ketone group, which imparts distinct reactivity and properties compared to other acyl chlorides. This functional group allows for additional synthetic transformations and applications in various fields .

生物活性

7-Oxooctanoyl chloride, a derivative of octanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, particularly in the context of quorum sensing and its implications in microbial behavior and host responses.

This compound is an acyl chloride, which is characterized by the presence of a carbonyl group (C=O) adjacent to a chlorine atom. Its chemical structure allows it to participate in acylation reactions, making it useful in synthesizing various bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H15ClO |

| Molecular Weight | 174.66 g/mol |

| Melting Point | -3 °C |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

Quorum Sensing Modulation

Quorum sensing (QS) is a mechanism used by bacteria to communicate and coordinate their behavior based on population density. This compound has been studied for its role as a signaling molecule in QS systems, particularly in Pseudomonas aeruginosa.

Research indicates that this compound can influence the expression of virulence factors in Pseudomonas aeruginosa. It acts by modulating the activity of LuxR-type receptors, which are crucial for QS signaling. This modulation can lead to altered biofilm formation and virulence factor production.

Case Studies

-

Wound Healing and Inflammation :

A study investigated the impact of QS signals on wound healing processes. The application of this compound enhanced fibroblast differentiation and accelerated wound contraction in rat models. Histological analysis showed increased inflammation markers, suggesting a dual role in promoting healing while also modulating inflammatory responses . -

Impact on Immune Response :

Another study highlighted how this compound affects immune cell functions. It was found to induce apoptosis in neutrophils and macrophages, demonstrating a dose-dependent effect on cell viability. This suggests that while it can enhance certain immune responses, it may also contribute to immune evasion strategies employed by pathogens .

Table 2: Summary of Biological Activities

| Biological Activity | Effect Observed |

|---|---|

| Wound Healing Enhancement | Increased fibroblast differentiation and wound contraction |

| Immune Cell Apoptosis | Induction of apoptosis in neutrophils and macrophages |

| Virulence Factor Modulation | Altered expression of QS-regulated virulence factors |

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly alter gene expression profiles in human lung epithelial cells. Specifically, it was shown to promote pro-inflammatory cytokine production while inhibiting anti-inflammatory pathways . This dual action underscores its potential as both a therapeutic agent and a target for modulating bacterial virulence.

In Vivo Studies

Animal models have provided insights into the systemic effects of this compound. In murine models, administration led to significant changes in the gut microbiota composition, indicating its role as an environmental signal influencing microbial ecology .

属性

IUPAC Name |

7-oxooctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-7(10)5-3-2-4-6-8(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPIRVVPELSWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。